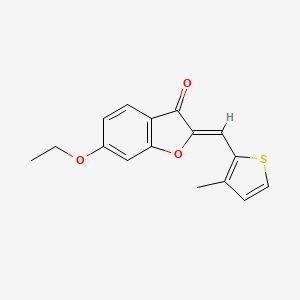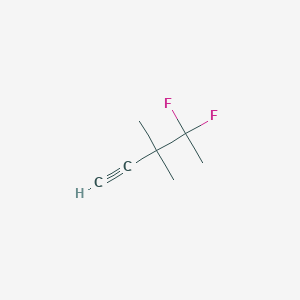
4,4-Difluoro-3,3-dimethylpent-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluoro-3,3-dimethylpent-1-yne is a chemical compound with the molecular formula C7H10F2 . It has a molecular weight of 132.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10F2/c1-5-6(2,3)7(4,8)9/h1H,2-4H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 90.5±35.0 °C and its predicted density is 0.951±0.06 g/cm3 .科学的研究の応用
Luminescence in Complexes : Ytterbium(III) complexes involving β-diketonate ligands, like 4,4-Difluoro-3,3-dimethylpent-1-yne, have been studied for their structure and near-infrared (NIR) luminescence properties. The research found that fluorination of the ligands can influence the luminescence intensity, which is crucial for applications in optical amplifiers (Martín‐Ramos et al., 2013).
Preparation of Polyhalogenoallenes : Studies have shown the ability to prepare new perfluoro-1,2-dienes from compounds like this compound. These compounds exhibit interesting reactions with nucleophiles and have potential applications in organic synthesis (Bosbury et al., 1978).
Anion Receptors and Sensors : Research into fluorinated compounds, including those related to this compound, has led to the development of neutral anion receptors with augmented affinities and enhanced selectivities. This has implications in the development of sensors, especially for detecting anions like fluoride, chloride, or dihydrogen phosphate (Anzenbacher et al., 2000).
Selective Oxidation in Organic Synthesis : Research has demonstrated the use of compounds like this compound in selective oxidation processes, particularly in preserving carbon-carbon triple bond moieties. This has significant implications for the field of organic synthesis, providing a pathway to synthesize complex molecules while maintaining certain structural aspects (D’Accolti et al., 2004).
Optical Properties in Novel Materials : The synthesis and optical properties of novel polyfluorene derivatives, which include components like this compound, have been studied. These materials show potential in applications related to photoluminescence and electroluminescence, such as in organic light-emitting diodes (OLEDs) (Vijila et al., 2003).
Safety and Hazards
特性
IUPAC Name |
4,4-difluoro-3,3-dimethylpent-1-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2/c1-5-6(2,3)7(4,8)9/h1H,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRGYLUFYIDTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C(C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

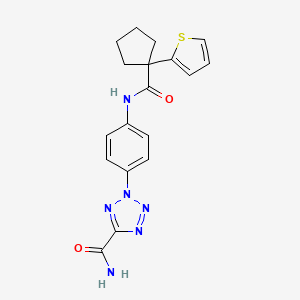
![6-hydroxy-5-{[5-methoxy-1-(2-phenoxypropanoyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2992129.png)

![1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2992131.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2992135.png)

![2-(4-methoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2992140.png)
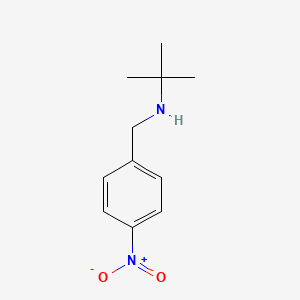

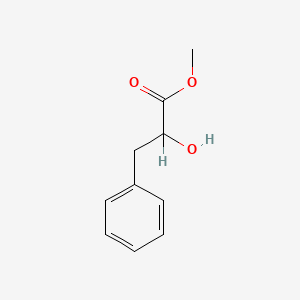
![5-[(4-Ethoxyphenyl)amino]-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2992144.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2992147.png)
